molecular formula C17H22N4O3 B12161462 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B12161462
M. Wt: 330.4 g/mol
InChI Key: KRWFLIQIHVTGAH-UHFFFAOYSA-N
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Description

Our compound has a complex name, but let’s break it down. The core structure consists of two parts:

    N-(2,2-dimethyltetrahydro-2H-pyran-4-yl): This portion contains a tetrahydro-2H-pyran ring with two methyl groups (2,2-dimethyl) attached.

    3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: Here, we have a propanamide group linked to an oxadiazole ring, which itself is connected to a pyridine ring.

Preparation Methods

Synthetic Routes: The synthesis of our compound involves several steps. One common approach is as follows:

    Formation of the Pyridine Ring: Start with a pyridine derivative and introduce the oxadiazole moiety.

    Oxadiazole Formation: Cyclize the compound to form the oxadiazole ring.

    Introduction of the Tetrahydro-2H-pyran Ring: Attach the tetrahydro-2H-pyran ring to the oxadiazole.

    Amide Formation: Finally, add the propanamide group.

Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.

Chemical Reactions Analysis

Our compound can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound, altering its properties.

    Substitution: Substituents on the pyridine or oxadiazole rings can be replaced by other groups.

    Common Reagents and Conditions: These depend on the specific reaction. For example, oxidations might involve reagents like potassium permanganate or chromium trioxide.

Scientific Research Applications

Our compound finds applications across disciplines:

    Chemistry: It serves as a versatile building block for designing new molecules.

    Biology: Researchers explore its interactions with biological targets (enzymes, receptors, etc.).

    Medicine: Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).

    Industry: It could be used in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific proteins or pathways within cells. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

Our compound stands out due to its unique combination of the pyridine, oxadiazole, and tetrahydro-2H-pyran rings. Similar compounds include , but none precisely match this structure.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H22N4O3/c1-17(2)11-13(7-10-23-17)19-14(22)3-4-15-20-16(21-24-15)12-5-8-18-9-6-12/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3,(H,19,22)

InChI Key

KRWFLIQIHVTGAH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C

Origin of Product

United States

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